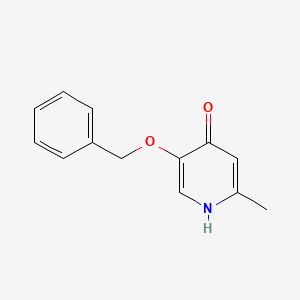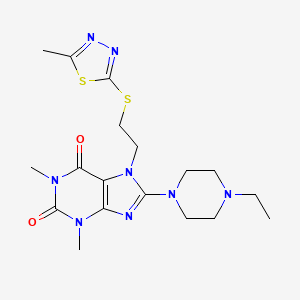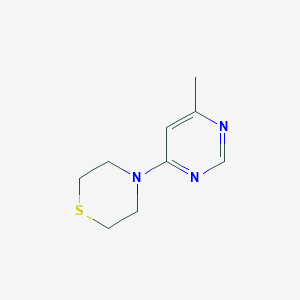
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme that plays a critical role in various biological processes.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: GPR119 Agonists
This compound is structurally related to molecules that have been explored as GPR119 agonists . GPR119 is a receptor associated with glucose homeostasis, and its agonists can stimulate insulin release and incretin secretion, which are crucial for managing type 2 diabetes . The compound’s framework could be modified to enhance its interaction with GPR119, potentially leading to new antidiabetic medications.
Structural Biology: X-ray Crystallography
The related pyrido[2,3-d]pyrimidine derivatives have been characterized using X-ray crystallography . This technique allows researchers to determine the three-dimensional structure of a molecule, which is essential for understanding its function and interaction with other molecules. The compound could be used to study the structural aspects of fluorinated phenyl rings in biological systems.
Computational Chemistry: Density Functional Theory (DFT)
Compounds with similar structures have been investigated using DFT . This computational method helps predict the physical properties and reactivity of molecules based on quantum mechanical principles. The compound could serve as a model for studying the electronic distribution and potential energy surfaces of novel chemical entities.
Pharmaceutical Development: Drug Design
The chloropyrimidinyl and difluorophenyl groups present in the compound are common in pharmaceuticals. It could be used as a starting point for the design of new drugs, especially in the development of urea derivatives with potential applications as insecticides, herbicides, and fungicides .
Supramolecular Chemistry: Intermolecular Interactions
The compound’s ability to form supramolecular structures can be analyzed through Hirshfeld surface analysis and 2D fingerprint plots . These studies can provide insights into the intermolecular interactions that govern crystal packing, which is valuable for designing materials with specific properties.
Organic Synthesis: Chemical Intermediates
Due to its reactive functional groups, this compound could act as an intermediate in the synthesis of more complex organic molecules. Its role in facilitating nucleophilic and electrophilic substitutions could be particularly valuable in creating new compounds with diverse biological activities .
Eigenschaften
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2N3O2/c16-9-6-19-15(20-7-9)23-10-4-5-21(8-10)14(22)13-11(17)2-1-3-12(13)18/h1-3,6-7,10H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYQVYJEARXURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyrazine-2-carboxamide](/img/structure/B2794268.png)

![1-(2,6-Difluorophenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2794273.png)
![7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2794274.png)

![2-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2794276.png)

![3-Benzyl-8-((5-isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2794278.png)
![2-(4-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2794282.png)
![5-ethyl-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2794284.png)

![4-[3-(Dimethylamino)propyl]-1H-1,2,4-triazole-5-thione;hydrochloride](/img/structure/B2794286.png)
![3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2794287.png)